Sulfo-Cyanine5 amine

説明

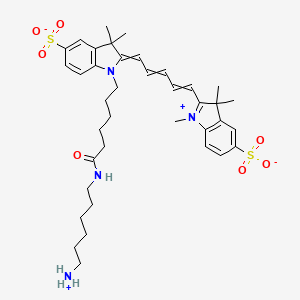

Sulfo-Cyanine5 amine is a water-soluble dye derivative of Cyanine 5 . It bears an amine group and the sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions . It is used for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent .

Molecular Structure Analysis

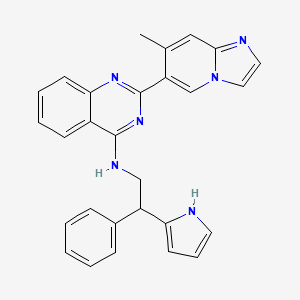

The molecular formula of Sulfo-Cyanine5 amine is C38H52N4O7S2 . The chemical name is Potassium 1-[6-(2,5-dioxopyrrolidin-1-yloxy)-6-oxohexyl]-3,3-dimethyl-2-[(1E,3E,5E)-5-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium-5-sulfonate .Chemical Reactions Analysis

Sulfo-Cyanine5 amine is reactive towards electrophiles . The primary amine group can be coupled with various electrophiles, like activated carboxylic acid derivatives (for example, NHS, PFP esters), epoxides, and others .Physical And Chemical Properties Analysis

Sulfo-Cyanine5 amine is a dark blue solid . It has a molecular weight of 740.98 . It is moderately soluble in water and well soluble in DMF, DMSO, and alcohols . It has an excitation/absorption maximum at 646 nm and an emission maximum at 662 nm .科学的研究の応用

Molecular Biology

Sulfo-Cyanine5 amine is used in molecular biology, specifically in a method called Rolling Circle Amplification (RCA) .

Application Summary

In RCA, Sulfo-Cyanine5 amine is used as a fluorescent label for the detection of molecules at low concentrations . The dye is incorporated into the amplification product, allowing it to be detected by its fluorescence .

Method of Application

Different modified dUTPs, including sulfo-cyanine3-dUTP, sulfo-cyanine5-dUTP, and sulfo-cyanine5.5-dUTP, are used in the study . The effectiveness of the fluorophore used for modification affects the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase .

Results or Outcomes

Among the modified dUTPs, sulfo-cyanine3-dUTP demonstrated the highest incorporation effectiveness, equal to 4–9 labels per 1000 nucleotides . The mean length of the RCA product was estimated to be approximately 175,000 nucleotides . The total increase in fluorescence from a single target/product complex was 850 times .

In Vivo Imaging

Sulfo-Cyanine5 amine is also used in the field of in vivo imaging .

Application Summary

Sulfo-Cyanine5 amine is a water-soluble cyanine dye used for far red / NIR applications such as in vivo imaging . The dye possesses four sulfonate groups, rendering it highly hydrophilic and water-soluble .

Method of Application

The dye’s amine group is separated from the fluorophore by a relatively long linker that facilitates conjugation . The aliphatic primary amine group can be coupled with various electrophiles (activated esters, epoxides, etc.) and used in enzymatic transamination labeling .

Results or Outcomes

As well as other cyanines, Sulfo-Cyanine5.5 has an outstanding extinction coefficient that makes it a bright fluorescent label for the far-red region .

Bioconjugation

Sulfo-Cyanine5 amine is used in the field of bioconjugation .

Application Summary

Bioconjugation is the process of chemically joining two or more molecules by a covalent bond where at least one molecule is a biomolecule . Sulfo-Cyanine5 amine is used as a fluorescent label in this process .

Method of Application

The amine group of Sulfo-Cyanine5 can react with various electrophiles (activated esters, epoxides, etc.) and used in enzymatic transamination labeling .

Results or Outcomes

The availability of several chemical groups in proteins and peptides make them targets for a wide range of applications including biotinylation, fluorescence dye conjugation, immobilization to solid supports, metabolic labeling, and protein structural studies .

Flow Cytometry

Sulfo-Cyanine5 amine is also used in flow cytometry .

Application Summary

In flow cytometry, Sulfo-Cyanine5 amine is used as a fluorescent label for the detection of cells or particles .

Method of Application

The dye’s amine group can be coupled with various electrophiles (activated esters, epoxides, etc.) and used in enzymatic transamination labeling .

Results or Outcomes

The dye possesses four sulfonate groups, rendering it highly hydrophilic and water-soluble. As well as other cyanines, Sulfo-Cyanine5 has an outstanding extinction coefficient that makes it a bright fluorescent label for the far-red region .

Cell Tracking

Sulfo-Cyanine5 amine is used in cell tracking .

Application Summary

In cell tracking, Sulfo-Cyanine5 amine is used as a fluorescent label for the detection and tracking of cells .

Results or Outcomes

Microscopy

Sulfo-Cyanine5 amine is also used in microscopy .

Application Summary

In microscopy, Sulfo-Cyanine5 amine is used as a fluorescent label for the detection of cells or particles .

Results or Outcomes

The dye is very photostable. When thiols are present in the medium, Sulfo-Cyanine5 blinks upon very intense laser irradiation - it is a dye of choice for STORM superresolution microscopy .

Safety And Hazards

将来の方向性

Sulfo-Cyanine5 amine is a popular fluorophore that is compatible with different fluorescence measuring instruments . It is used for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent . It has been used in studies such as the comparative study of nanoparticle blood circulation and research on nanogels for autophagy stimulation in atherosclerosis . Its future applications may continue to expand in the field of in vivo imaging and other biological research areas.

特性

IUPAC Name |

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAUASLQACUDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-Cyanine5 amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)